molecular formula C11H15N3O B1491664 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2097946-03-5

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1491664
CAS No.: 2097946-03-5
M. Wt: 205.26 g/mol
InChI Key: BNTLNBRTVRVVMG-UHFFFAOYSA-N
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Description

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclobutyl group attached to an imidazo[1,2-b]pyrazole ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

The synthesis of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects. The cyclobutyl group and ethan-1-ol moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can be compared with other imidazo[1,2-b]pyrazole derivatives, such as:

Properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-7-6-13-4-5-14-11(13)8-10(12-14)9-2-1-3-9/h4-5,8-9,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLNBRTVRVVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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